Gabapentine Lactose Adduct is a compound that arises as an impurity during the stability studies of Gabapentin capsules. Gabapentin, chemically known as 1-(Aminomethyl)cyclohexaneacetic acid, is an analogue of gamma-aminobutyric acid and is primarily used in the treatment of epilepsy, neuropathic pain, and other neurological disorders. The formation of the Gabapentine Lactose Adduct is primarily attributed to the Maillard reaction, which occurs between Gabapentin and lactose during manufacturing and storage processes .
Gabapentine Lactose Adduct is synthesized from the interaction between Gabapentin and lactose, particularly under conditions that favor the Maillard reaction. This reaction typically occurs when amino acids (like Gabapentin) react with reducing sugars (like lactose), leading to complex chemical transformations that can yield various adducts .
The primary method for synthesizing Gabapentine Lactose Adduct involves the Maillard reaction, which is a non-enzymatic browning process that occurs when reducing sugars react with amino acids. This reaction can be influenced by factors such as temperature, pH, and the presence of moisture.
Gabapentine Lactose Adduct can undergo several types of chemical reactions:
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are generally conducted under controlled temperature and pH conditions to ensure product stability.
Relevant analyses often include differential scanning calorimetry and other spectroscopic methods to assess thermal stability and potential degradation pathways .
Gabapentine Lactose Adduct has several scientific applications:
The gabapentin lactose adduct (C~21~H~35~NO~11~) was first identified during accelerated stability testing of gabapentin capsule formulations. Researchers detected an unknown HPLC peak at 19.5 minutes—distinct from known gabapentin impurities like the lactam—in samples stored at high temperature and humidity. This impurity consistently appeared at 0.15–0.25% concentration levels across batches, exceeding the International Council for Harmonisation (ICH) identification threshold of 0.1%. The impurity’s discovery marked a significant case of drug-excipient interaction in solid dosage forms, traced to reactions between gabapentin’s primary amine group and lactose’s reducing sugar moiety [2]. Prior to this, gabapentin degradation was primarily associated with lactam formation via intramolecular cyclization. The adduct’s emergence highlighted critical gaps in pre-formulation compatibility screening, as conventional excipient compatibility studies had not anticipated this complex reaction pathway [1] [7].
Gabapentin lactose adduct represents a dominant degradation pathway in lactose-containing solid formulations. Stability studies confirmed its formation accelerates under:
Table 1: Conditions Favoring Adduct Formation in Stability Studies
Accelerated Condition | Adduct Formation Rate | Dominant Degradation Product |
---|---|---|
40°C/75% RH | Low | Lactam |
50°C/60% RH | Moderate | Lactam + Adduct |
60°C/40% RH | High | Adduct |
Data adapted from accelerated stability protocols [2] [5]
The adduct’s formation directly compromises gabapentin’s therapeutic content, with studies showing up to 3.5% potency loss within 12 months under suboptimal storage. Unlike solution-state degradation, this solid-state reaction progresses without catalysts, driven by molecular mobility in amorphous regions of the dosage form [2] [5].
The detection of gabapentin lactose adduct triggered stringent regulatory reassessments of gabapentin formulations. The impurity’s structural novelty—confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry—required immediate classification per ICH Q3B(R2) guidelines. Regulatory agencies mandated:
Failure to adequately control this impurity led to formulation recalls, emphasizing the necessity of design-of-experiment (DoE) approaches in excipient compatibility testing. The episode established lactose-adduct screening as a regulatory expectation for amine-containing APIs paired with reducing sugars [1] [7] [10].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: